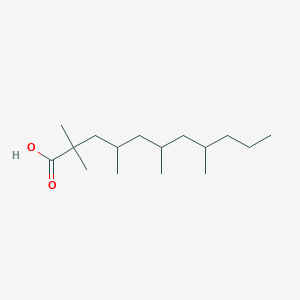
2,2,4,6,8-Pentamethylundecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,6,8-Pentamethylundecanoic acid is an organic compound with the molecular formula C16H32O2 It is a carboxylic acid characterized by the presence of multiple methyl groups attached to its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,6,8-Pentamethylundecanoic acid typically involves the alkylation of a suitable precursor, followed by oxidation to introduce the carboxylic acid functionality. One common method involves the use of Grignard reagents to introduce the methyl groups, followed by oxidation using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the alkylation reactions, while continuous flow reactors can be employed to optimize reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2,4,6,8-Pentamethylundecanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form carbon dioxide and water.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The methyl groups can participate in substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), in the presence of light or a catalyst
Major Products
Oxidation: Carbon dioxide (CO2), water (H2O)
Reduction: 2,2,4,6,8-Pentamethylundecanol
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
2,2,4,6,8-Pentamethylundecanoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of steric hindrance on reaction mechanisms.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2,2,4,6,8-Pentamethylundecanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple methyl groups can influence its binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2,2,4,6,8-Pentamethylnonanoic acid
- 2,2,4,6,8-Pentamethylheptanoic acid
- 2,2,4,6,8-Pentamethylhexanoic acid
Uniqueness
2,2,4,6,8-Pentamethylundecanoic acid is unique due to its longer carbon chain and higher degree of methyl substitution compared to similar compounds. This structural uniqueness can result in distinct physical and chemical properties, such as solubility, melting point, and reactivity.
Properties
CAS No. |
62179-57-1 |
|---|---|
Molecular Formula |
C16H32O2 |
Molecular Weight |
256.42 g/mol |
IUPAC Name |
2,2,4,6,8-pentamethylundecanoic acid |
InChI |
InChI=1S/C16H32O2/c1-7-8-12(2)9-13(3)10-14(4)11-16(5,6)15(17)18/h12-14H,7-11H2,1-6H3,(H,17,18) |
InChI Key |
ONKTWIOWFBZYHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(C)CC(C)CC(C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















